The following table summarizes the known properties of calcium periodate. Please note that a precise, quantitative solubility value (e.g., in g/100mL or molarity) is not available in the searched sources.
| Property | Description / Value |
|---|---|
| Appearance | White crystals or powder [1] |
| Molecular Formula (Anhydrous) | CaI₂O₈ [2] |
| Common Hydrate Form | Ca₃(H₂IO₆)₂·4H₂O (this compound Tetrahydrate) [1] |
| Molecular Weight (Tetrahydrate) | 640.11 g/mol [1] |
| Solubility in Water | Slightly soluble [1] |
| Commercial Form | Often supplied as penta calcium orthoperiodate (≥60%) containing 28-31% iodine [3] |
Since quantitative data is scarce, determining solubility experimentally may be necessary. The following workflow outlines a general approach using saturation and titration, a common method for slightly soluble salts.
Experimental workflow for solubility determination
The concentration of periodate in the saturated solution can be determined by:
The following table summarizes the core materials and steps for the precipitation synthesis of this compound as described in the research [1].
| Aspect | Specification |
|---|---|
| Reactants | Calcium chloride (CaCl₂), Sodium metaperiodate (NaIO₄), Sodium acetate (NaAc) or Sodium carbonate (Na₂CO₃). |
| Concentrations | 10 mmol of each reactant dissolved in 40 mL deionized (DI) water [1]. |
| Procedure | 1. Dissolve 10 mmol CaCl₂ in 40 mL DI water. 2. Add 10 mmol NaIO₄ with stirring. A white precipitate forms immediately. 3. Add 10 mmol NaAc or Na₂CO₃ to drive the reaction further. Continue stirring for 30+ minutes [1]. | | Key Parameter: pH | Reaction is pH-dependent. Precipitation is inhibited in strongly acidic environments (e.g., 1 M H₃PO₄) [1]. Basic conditions (from NaAc/Na₂CO₃) promote precipitate formation. | | Work-up | Filter the white precipitate, wash with DI water, and dry [1]. |
The experimental workflow for this synthesis can be visualized as follows:
After synthesis, the resulting material exhibits the following properties and performance metrics when used in a battery cathode.
| Property / Metric | Finding |
|---|---|
| Metal:Iodine Ratio | Approximately 1:1 (determined by EDX analysis) [1]. |
| Proposed Formula | CaOH(H4IO6)·5H2O (a hydrated orthoperiodate) [2]. |
| Anion Conversion | Metaperiodate (IO4-) reactant converts to orthoperiodate (H4IO6-) in the product (confirmed by FTIR) [1]. |
| Battery Performance | In a Zinc anode cell: Specific capacity of ~460 mAh g-1 and a cell voltage of ~1.4 V [2]. |
While the precipitation method above is primary, other synthesis routes for periodates exist, though their specific application to calcium is less documented in the current results. These alternative methods include [4] [5]:
Periodate oxidation selectively cleaves carbon-carbon bonds in vicinal diols (adjacent hydroxyl groups) present in carbohydrate rings, converting them into reactive 2,3-dialdehyde structures [1]. This reaction is the foundation for subsequent modifications or conjugation.
For glycoproteins, this process typically targets the sugar moieties attached to the protein backbone. The diagram below outlines the general mechanism.
General mechanism of periodate-mediated carbohydrate oxidation.
The introduction of aldehyde groups through periodate oxidation alters the physicochemical properties of a molecule, leading to several downstream biological and technical effects.
The following table summarizes a standard methodology for periodate oxidation of glycoproteins, based on the modification of glucose oxidase [2].
Table: Key Steps in Glycoprotein Periodate Oxidation
| Step | Parameter | Typical Specification | Purpose & Notes |
|---|---|---|---|
| 1. Reaction | Oxidizing Agent | Sodium periodate (NaIO₄) | While the source uses sodium periodate, calcium periodate would serve the same chemical function. |
| Concentration | e.g., 2.5 mM | Higher concentrations may lead to over-oxidation. | |
| Buffer | 50 mM Sodium Acetate | Maintains an optimal acidic pH (e.g., pH 5.0) for the reaction. | |
| Conditions | 4°C, in the dark, 6 hours | Prevents undesired side-reactions and degradation. | |
| 2. Quenching | Agent | Glycerol (0.1 M) | Added to consume any remaining periodate. Incubate for 30 minutes. |
| 3. Purification | Method | Dialysis against distilled water | Removes low-molecular-weight byproducts (e.g., iodate, glycerol). |
| Conditions | 4°C, 24 hours | Ensures complete removal of reaction contaminants. | |
| 4. Verification | Method | Zeta Potential Measurement | Confirms successful oxidation by showing an increase in negative surface charge. |
| Method | Native PAGE Electrophoresis | Provides evidence of altered charge and mobility. |
The workflow for this protocol can be visualized as follows:
General workflow for periodate oxidation of glycoproteins.
When planning experiments involving periodate oxidation, please consider:
1. Introduction this compound is a versatile oxidizing agent with significant applications in organic synthesis, carbohydrate chemistry, and the development of advanced materials such as high oxidation-state battery cathodes [1] [2]. Its synthesis via precipitation reaction between sodium periodate (NaIO₄) and calcium chloride (CaCl₂) is a straightforward and efficient method, yielding a product with unique stability and reactivity profiles suitable for various research and development purposes [1].
2. Reaction Principle and Optimization
The synthesis is based on a simple precipitation (metathesis) reaction. The general equation is as follows [1]:
2 NaIO₄ + CaCl₂ → Ca(IO₄)₂ + 2 NaCl
During this process, studies have indicated that metaperiodate anions (IO₄⁻) can convert to orthoperiodate anions (H₄IO₆⁻), and the resulting product is often a hydrated compound [2]. The elemental analysis typically confirms a 1:1 atomic ratio between calcium and iodine in the synthesized product [2].
Key factors that influence the precipitation efficiency and final product characteristics include [1]:
3. Material Characterization Synthesized this compound is typically a white crystalline solid, often isolated in a hydrated form [1] [2]. The table below summarizes its key molecular characteristics.
Table 1: Molecular Data for this compound Variants
| Property | Anhydrous Form | Tetrahydrate Form |
|---|---|---|
| Molecular Formula | CaI₂O₈ | Ca₃(H₂IO₆)₂·4H₂O |
| Molecular Weight (g/mol) | 421.88 | 640.11 |
| CAS Number | 22700-17-0 | 77353-51-6 |
| Appearance | White crystalline solid | White crystals/powder |
| Water Solubility | Slightly soluble | Slightly soluble |
Data synthesized from [1].
Spectroscopic techniques are essential for identifying and confirming the product.
Table 2: Characteristic Spectroscopic Features
| Technique | Frequency/Wavelength Range | Assignment |
|---|---|---|
| Infrared | 800-1000 cm⁻¹ | Periodate stretching modes |
| Infrared | 3200-3600 cm⁻¹ | Water O-H stretching |
| Raman | 400-600 cm⁻¹ | Periodate internal modes |
| Ultraviolet-Visible | 250-300 nm | Periodate electronic transitions |
Data synthesized from [1].
1. Materials
2. Step-by-Step Procedure
3. Expected Outcomes and Yield Using the quantities above, you can expect a moderate to high yield of this compound. The product should be a free-flowing white powder. The specific capacity of this compound synthesized via this method has been reported to be around 460 mAh g⁻¹ when used in periodate-zinc battery systems, with a cell voltage of 1.4 V [2].
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and characterization pathway.
Common Issues:
Safety and Disposal:
The precipitation method using sodium periodate and calcium chloride provides a reliable and efficient route for synthesizing this compound. This protocol yields a high-purity product suitable for various advanced applications, including materials science and electrochemistry. Attention to key reaction parameters and thorough characterization are crucial for reproducing high-quality material.
The periodate-mediated oxidative cleavage of 1,2-diols (glycols) is a cornerstone reaction in synthetic organic chemistry and biochemistry, valued for its high selectivity and efficiency under relatively mild conditions. This reaction, historically known as the Malaprade reaction, specifically targets vicinal diols, cleaving the carbon-carbon bond between them to generate carbonyl compounds—aldehydes, ketones, or carboxylic acids [1] [2]. Its exceptional selectivity for 1,2-difunctionalized molecules makes it a powerful tool for probing the structure of complex carbohydrates, synthesizing bioactive molecules, and functionalizing biomolecules for conjugations, such as in the preparation of antibody-enzyme conjugates for immunoassays [3]. The fundamental transformation involves the conversion of a 1,2-diol into two carbonyl fragments, with the consumption of one equivalent of periodate.
The widely accepted mechanism for periodate cleavage proceeds through a cyclic ester intermediate, which facilitates the subsequent cleavage.
The mechanism is a multi-step process involving coordination, electron rearrangement, and bond cleavage [1] [4].
The following diagram illustrates the key steps in the periodate cleavage mechanism.
Diagram 1: The mechanism of periodate diol cleavage, showing the formation of a cyclic intermediate followed by C-C bond cleavage to yield carbonyl products.
A critical characteristic of this mechanism is its strong dependence on the stereochemistry of the diol. The formation of the cyclic periodate ester is geometrically most favorable with cis-diols, which consequently react significantly faster than their trans counterparts [2]. In cases where a trans-diol is oxidized, it is hypothesized that isomerization to the cis configuration may occur under the acidic reaction conditions before cleavage proceeds [5].
Successful application of this reaction requires careful control of several experimental parameters to maximize yield, minimize side reactions, and ensure selectivity.
Table 1: Key parameters for optimizing periodate oxidation of diols.
| Parameter | Typical Conditions | Purpose & Rationale |
|---|---|---|
| Solvent | Aqueous buffers, Water/THF, Water/CH₃CN [3] [5] | Ensures solubility of periodate salt. Co-solvents (THF, CH₃CN) improve substrate solubility. |
| pH | 4.0 - 7.4 (often buffered) [3] [6] | acidic pH accelerates the reaction and may help isomerize trans-diols [5]. Neutral pH is used for sensitive biomolecules. |
| Temperature | 0 °C to Room Temperature [2] [3] | The reaction is exothermic. Lower temperatures minimize over-oxidation and side reactions, especially with biomolecules. |
| Reaction Time | 15 minutes to 48 hours [3] [5] [6] | Depends on diol reactivity (cis reacts faster) and concentration. Must be determined empirically. |
| Molar Ratio (Periodate:Diol) | 1.1 : 1 to 5 : 1 [5] [6] | A slight excess of periodate is used to drive the reaction to completion. Higher equivalents may be needed for unreactive diols. |
| Light | Reaction performed in the dark [2] [6] | Protects light-sensitive periodate and potential reaction products from decomposition. |
For less reactive diols or heterogeneous reactions (e.g., with solid polysaccharides like cellulose), several activation strategies can be employed:
This protocol is suitable for cleaving diols in small organic molecules, such as cyclohexene oxide (after hydrolysis to the diol) or styrene oxide.
This protocol is critical for bioconjugation, using mild conditions to oxidize sugar residues on glycoproteins without damaging the protein's structure or activity.
The periodate cleavage reaction boasts a broad scope beyond simple 1,2-diols, making it exceptionally versatile.
Monitoring the reaction and characterizing the products involves several standard techniques.
| Parameter | Typical Range/Value | Key Effects/Notes | Supporting References |
|---|---|---|---|
| Periodate Oxidation Degree | 1% - 20% (Common: 2%-8%) | Higher degrees increase flexibility ("hinges") and depolymerization risk. | [1] [2] [3] |
| Periodate-to-Uronic Acid Molar Ratio (P₀) | 0.02 - 0.08 | Stoichiometric oxidation for P₀ up to at least 0.08. | [3] |
| Molecular Weight Reduction | ~25% decrease (e.g., 133 kDa to 99 kDa at P₀=0.02) | Ring opening makes polymer prone to β-elimination and degradation. | [3] |
| Calcium Gel Young's Modulus | Decreases with oxidation degree | Softer gels formed due to disrupted G-blocks and increased chain flexibility. | [3] |
| Degree of Substitution (DS) | ~4% - 8% (mole substituent/mole uronic acid) | Controlled by initial oxidation level; measured via ( ^1 \text{H} ) NMR. | [3] |
The following section provides a step-by-step methodology for the periodate oxidation of polysaccharides and subsequent cross-linking to form calcium-based hydrogels.
This protocol is adapted from procedures used for alginate and other polysaccharides [3].
Materials
Step-by-Step Procedure
Key Characterization
The generated aldehydes can be further functionalized with amines (e.g., peptides, proteins) to introduce new properties [4] [3].
Materials
Procedure
This protocol describes the formation of ionically cross-linked hydrogels, which can incorporate the modified polymers [3].
Materials
Procedure
Characterization of Hydrogels
The provided workflow diagram outlines the key stages from polysaccharide modification to final hydrogel application, highlighting critical control points and outcomes.
I hope these detailed Application Notes and Protocols provide a robust foundation for your work in polysaccharide modification. The tables and workflow should assist in both planning and executing your experiments.
This compound participates in several key oxidative transformations, primarily leveraging the reactivity of the periodate ion (IO₄⁻). The core reaction involves a cyclic periodate ester intermediate that facilitates the cleavage of carbon-carbon bonds [1].
Table 1: Key Organic Transformations using this compound
| Reaction Type | Substrate | Product(s) | Key Application Notes |
|---|
| Diol Cleavage (Malaprade Reaction) | 1,2-Diols | Aldehydes and/or Ketones | Cis-diols react significantly faster than trans-diols. Reaction is exothermic; perform at 0°C [1]. | | α-Hydroxy Carbonyl Cleavage | 1,2-Hydroxy Ketones, 1,2-Hydroxy Acids | Aldehydes, Ketones, Carboxylic Acids | Useful for carbohydrate ring modification and structure determination [1]. | | Amino Alcohol Cleavage | 1,2-Amino Alcohols | Aldehydes, Ketones | pH and temperature critically affect the formation of the periodate ester intermediate [1]. | | Alkene Cleavage (Lemieux-Johnson Oxidation) | Alkenes | Aldehydes and/or Ketones | Uses catalytic osmium tetroxide, regenerated in situ by periodate. Overall process equivalent to ozonolysis [1]. | | Sulfide Oxidation | Sulfides | Sulfoxides | Demonstrates periodate's utility beyond C-C bond cleavage [1]. |
This is a general procedure for cleaving 1,2-diols to carbonyl compounds [1] [2].
Materials:
Procedure:
This protocol describes the synthesis of this compound from sodium periodate and calcium chloride [2].
Materials:
Procedure:
Table 2: Comparative Analysis of Common Periodate Salts
| Property | This compound | Sodium Periodate | Potassium Periodate |
|---|---|---|---|
| Molecular Formula | Ca(IO₄)₂ / Ca₃(H₂IO₆)₂·4H₂O [2] [3] | NaIO₄ | KIO₄ |
| Molecular Weight (g/mol) | 421.88 (anhydrous) [2] | 213.89 | 230.00 |
| Solubility in Water | Slightly soluble [3] | Highly soluble | Low solubility |
| Key Advantage | Easier separation due to low solubility; specific biomolecule interactions [2] | High reactivity in homogeneous solutions | Suitable for reactions in aqueous media where low solubility is desired |
| Common Use | Oxidizing agent; modification of polysaccharides [2] | Common laboratory oxidant | Organic synthesis; analytical chemistry |
This compound is a strong oxidizing agent. Please review the Safety Data Sheet (SDS) before use.
The following diagrams illustrate the general experimental workflow for a cleavage reaction and the universally accepted mechanism for periodate-mediated diol cleavage.
A leading tutorial review in the field proposes a two-phase, systematic approach for evaluating new AOPs, moving from basic concept validation to process development. The flowchart below outlines this structured methodology.
The initial phase focuses on demonstrating that this compound can effectively generate reactive species and degrade contaminants.
The table below suggests a hypothetical experimental setup based on standard AOP development practices.
Table 1: Proposed Initial Proof-of-Concept Experiments
| Experimental Variable | Suggested Range / Type | Primary Measured Output |
|---|---|---|
| This compound Dose | 0.05 - 0.5 g/L | (k_{obs}) of probe compound degradation |
| Solution pH | 3, 5, 7, 9, 11 | (k_{obs}) and oxidant stability |
| Target Contaminant (Probe) | Micropollutants (e.g., pharmaceuticals, pesticides) | Degradation efficiency & kinetics |
| Radical Scavenger | Methanol (for •OH), Tert-butanol (for •OH and SO4•−), NaN3 (for 1O2) | Identification of dominant reactive species |
Once proof-of-concept is established, research should transition to more application-oriented conditions.
Although this compound itself is not discussed, the literature on related processes offers valuable insights for its potential development.
Based on the generalized requirements for thorough AOP reporting [1] [2], the following template can be adapted for future this compound experiments.
1. Objective To determine the degradation kinetics of a target contaminant (e.g., 10 µM) by this compound-based AOP and identify the dominant reactive species involved.
2. Materials
3. Methodology 3.1. Stock Solution Preparation
3.2. Batch Oxidation Experiments
3.3. Sampling and Analysis
4. Data Analysis
Given that this compound is not currently a well-documented oxidant in water treatment literature, your research would be exploratory. I suggest:
This compound represents an important member of the periodate family of oxidizing agents with unique chemical properties that make it valuable for specialized applications in organic synthesis, pharmaceutical development, and energy storage systems. Unlike the more common sodium and potassium periodates, This compound offers distinct advantages in terms of stability, handling characteristics, and tailored reactivity for specific transformations. The compound exists in several hydrated forms, with the tetrahydrate Ca₃(H₂IO₆)₂·4H₂O being the most stable under ambient conditions, featuring a complex three-dimensional structure with extensive hydrogen bonding networks and channel-like arrangements that accommodate water molecules within the crystal lattice. [1]
The electrochemical synthesis of periodates has gained significant attention as a sustainable alternative to traditional methods, offering enhanced purity control and reduced environmental impact. This approach is particularly valuable for pharmaceutical applications where toxic metal contaminants from conventional lead dioxide anodes must be rigorously excluded. Recent advances in boron-doped diamond (BDD) electrode technology have enabled the development of efficient electrochemical protocols that bypass the need for toxic anode materials while maintaining high efficiency and selectivity in the oxidation of iodide precursors to periodate species. [2] [3] These developments have positioned electrochemical methods as the preferred approach for producing high-purity periodates for sensitive applications such as active pharmaceutical ingredient (API) synthesis. [2]
Table 1: Comparison of Periodate Compounds for Oxidative Applications
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics | Primary Applications |
|---|---|---|---|---|
| This compound | CaI₂O₈ | 421.88 (anhydrous) | Moderate solubility, high stability, crystalline | Organic synthesis, battery cathodes, carbohydrate modification |
| Sodium Periodate | NaIO₄ | 213.89 | High solubility, versatile | Malaprade oxidation, diol cleavage, standard laboratory oxidations |
| Potassium Periodate | KIO₄ | 230.00 | Moderate solubility, high stability | Analytical chemistry, organic synthesis |
| Magnesium Periodate | Mg(IO₄)₂ | 430.11 | Higher aqueous solubility | Specialized oxidative applications, battery research |
The electrochemical synthesis of this compound utilizes boron-doped diamond (BDD) anodes to sequentially oxidize iodide through various oxidation states ultimately to periodate. This method represents a green chemistry approach that eliminates the need for traditional lead dioxide anodes, which inevitably contaminate products with toxic lead residues unacceptable for pharmaceutical applications. [2] [3] The mechanism proceeds through a hydroxyl radical-mediated pathway characteristic of BDD electrodes, where electrogenerated hydroxyl radicals facilitate the stepwise oxidation of iodide to periodate. The overall reaction proceeds from iodide to iodate and finally to periodate, with the latter formation being favored under specific alkaline conditions that prevent comproportionation reactions and iodine precipitation. [2]
The BDD anode provides a durable, metal-free surface with a high overpotential for oxygen evolution, which preferentially directs the oxidation toward the desired periodate product rather than competitive oxygen generation. This exceptional electrochemical stability makes BDD electrodes ideal for large-scale applications where electrode maintenance and product purity are significant concerns. The synthesis typically employs a divided electrochemical cell with a Nafion membrane separating the anodic and cathodic compartments to prevent reduction of the periodate product at the cathode while allowing necessary ion migration to maintain charge balance during electrolysis. [2]
Electrolyte Preparation: Prepare the anolyte by dissolving NaI (0.33 M, 4.95 g in 100 mL) in NaOH solution (3 M, 12 g in 100 mL). For the catholyte, prepare NaOH solution (1 M, 4 g in 100 mL). Ensure complete dissolution using magnetic stirring.
Cell Assembly: Assemble the divided electrochemical cell with the Nafion membrane separating compartments. Place the BDD anode in the anolyte and the stainless steel cathode in the catholyte. Ensure electrodes are properly positioned with sufficient immersion depth and connection to the power supply.
Electrolysis Parameters: Apply a constant current density of 100 mA/cm². For a typical laboratory-scale cell with 50 cm² electrode area, this corresponds to 5A total current. Maintain temperature at 25±5°C using a water bath if necessary.
Reaction Monitoring: Continue electrolysis until 9 F/mol charge has been passed (approximately 6.5 hours for 0.01 mol NaI). Monitor cell voltage, which typically ranges between 4-6 V.
Product Formation: During electrolysis, a white precipitate of sodium para-periodate (Na₃H₂IO₆) will form in the anodic compartment. The solution may develop a pale yellow color, which is normal.
Calcium Metathesis: After electrolysis, separate the anolyte containing the periodate product via filtration. Acidify with aqueous NaHSO₄ to pH 2-4 to convert para-periodate to meta-periodate and dissolve any solids.
Calcium Introduction: Add CaCl₂ solution (1 M in water, stoichiometric amount based on periodate) dropwise with vigorous stirring. A white precipitate of this compound will form immediately.
Product Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water (3 × 10 mL), and dry at 80°C for 4 hours to obtain the anhydrous product.
The following diagram illustrates the complete electrochemical synthesis workflow for this compound production:
Statistical optimization through Design of Experiments (DoE) has revealed that the hydroxide concentration represents the most significant factor affecting periodate yield, with optimal results obtained at 3 M NaOH concentration. [2] The ratio of hydroxide to iodide should be maintained at approximately 10:1 for maximum efficiency. Current density in the range of 50-100 mA/cm² provides the best balance between reaction rate and selectivity, while higher current densities lead to excessive heat generation and iodine evaporation due to comproportionation reactions. [2]
Table 2: Optimization Parameters for Electrochemical Synthesis
| Parameter | Optimal Range | Effect on Reaction | Practical Considerations |
|---|---|---|---|
| NaOH Concentration | 3 M | Higher concentrations favor periodate over iodate formation | Concentrations below 2 M significantly reduce yield |
| NaI Concentration | 0.33 M | Balanced with hydroxide at 10:1 ratio | Higher concentrations reduce periodate selectivity |
| Current Density | 50-100 mA/cm² | Balance between rate and selectivity | Higher densities cause iodine evaporation |
| Applied Charge | 9 F/mol | Near-complete conversion | Higher charges increase energy cost without significant yield improvement |
| Temperature | 25±5°C | Room temperature operation | Cooling required at higher current densities |
The conventional precipitation approach represents the most straightforward laboratory-scale synthesis of this compound, involving a simple metathesis reaction between sodium periodate and calcium salts. The general reaction proceeds as follows:
This method offers the advantage of simplicity and high yield when starting from commercially available sodium periodate. The protocol involves dissolving equimolar amounts of sodium periodate and calcium chloride in warm water, followed by slow cooling to induce crystallization of the this compound product. Key factors influencing precipitation efficiency and particle size distribution include stirring rate, reactant addition speed, temperature profile, and initial concentration. [1] The precipitate is typically filtered, washed with cold deionized water to remove sodium chloride co-product, and dried at 80-100°C to obtain the anhydrous material. [1]
For pharmaceutical applications where extreme purity is required, the crude product can be further purified through recrystallization from acidic aqueous solutions (pH 2-4) at elevated temperatures (50-60°C) followed by slow cooling and seeding with authentic crystals to control polymorph formation. This approach minimizes hydrolysis of periodate back to iodate, preserving product integrity while removing residual sodium or chloride ions. [1] Industrial-scale production typically employs batch reactors (5,000-10,000 L) with titanium liners to resist corrosion from acidic byproducts, followed by multi-stage filtration and ion exchange purification using strong-acid cation resins (e.g., Dowex HCR-S) to achieve ≥98% purity. [1]
The chlorine oxidation method provides a cost-effective industrial-scale approach for converting iodates directly to periodates using chlorine gas as the oxidant. The reaction occurs under alkaline conditions according to the following equation:
This method is particularly advantageous when starting from calcium iodate, as it avoids the need for intermediate sodium periodate synthesis. The critical parameters for this reaction include maintaining pH > 10 throughout the process to prevent iodine formation and hypochlorite decomposition, using a 20-30% excess of chlorine to ensure complete conversion, and maintaining the temperature at 40-60°C to optimize reaction rate while minimizing hypochlorite degradation. [1] The chlorine-mediated route offers significant advantages in terms of high throughput and economic efficiency for industrial production, though it requires rigorous gas handling systems and environmental controls to manage chlorine safety concerns. [1]
The following diagram illustrates the relationship between different synthesis methods and their appropriate applications:
The accurate quantification of periodate species in reaction mixtures and final products represents a critical aspect of quality control for this compound synthesis. Traditional iodometric titration methods have been largely superseded by more precise and reliable techniques, particularly liquid chromatography with photodiode array detection (LC-PDA), which enables simultaneous quantification of iodide, iodate, and periodate with remarkable precision. [2] The LC-PDA method achieves isocratic separation of these species in less than 2 minutes using a reversed-phase column, with photometric detection enabling external calibration with high accuracy and precision. This analytical approach provides a robust quality control tool for monitoring reaction progression and determining final product purity. [2]
Spectroscopic techniques offer complementary approaches for characterizing this compound compounds. Infrared spectroscopy reveals characteristic absorption bands in the fingerprint region below 1000 cm⁻¹, primarily associated with periodate ion stretching modes. [1] Raman spectroscopy proves particularly valuable for investigating periodate complexes due to its sensitivity to symmetric vibrational modes, effectively distinguishing between different coordination environments and identifying structural polymorphs through internal Raman-active bands of periodate octahedra typically appearing at frequencies above 400 cm⁻¹. [1] Ultraviolet-visible spectroscopy monitors periodate electronic transitions in the 250-300 nm range, providing information about speciation in aqueous solutions. [1]
Comprehensive characterization of this compound includes examination of its crystalline structure using X-ray diffraction (XRD), which verifies crystal phase purity with reference to standard patterns (JCPDS 00-024-1045). [1] The compound typically exists in multiple hydrated forms, with the tetrahydrate Ca₃(H₂IO₆)₂·4H₂O representing the most stable variant under ambient conditions, possessing a molecular weight of 640.11 g/mol and crystallizing as white crystals or powder with slight solubility in water. [1] The anhydrous form exhibits a molecular weight of 421.88 g/mol with the CAS registry number 22700-17-0. [1]
The coordination geometry of calcium in periodate complexes typically exhibits distorted octahedral or higher coordination geometries with calcium-oxygen bond distances generally ranging according to the specific hydration state and crystal form. The coordination sphere includes both periodate oxygen atoms and water molecules, creating mixed ligand environments that stabilize the overall structure. [1] Thermal analysis techniques including TGA and DSC provide information about hydration states and decomposition profiles, which is particularly important for applications where precise stoichiometry and stability are critical.
Table 3: Characterization Methods for this compound
| Analytical Method | Key Information Obtained | Application in Quality Control |
|---|---|---|
| LC-PDA | Simultaneous quantification of I⁻, IO₃⁻, IO₄⁻ | Reaction monitoring, purity assessment |
| X-ray Diffraction | Crystal structure, phase purity | Polymorph identification, crystallinity |
| Infrared Spectroscopy | Periodate stretching modes (800-1000 cm⁻¹) | Functional group identification |
| Raman Spectroscopy | Internal modes of periodate octahedra | Coordination environment analysis |
| Titrimetry | IO₄⁻ content via iodometric titration | Purity assay (≥98% purity) |
| Thermal Analysis | Hydration states, decomposition profile | Stability assessment, stoichiometry confirmation |
This compound serves as a valuable oxidizing agent in various organic transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs) where high purity is essential. Its application in the Malaprade oxidation for the cleavage of vicinal glycols represents one of its most established uses, with the general reaction proceeding as follows:
Additionally, this compound functions as a primary oxidant in OsO₄- or RuO₄-catalyzed transformations, such as the Lemieux-Johnson oxidation, and has been employed for difficult iodinations of alkenes and arenes, preparation of aryl boronic acids, cleavage of allyl protecting groups, and synthesis of N-protected α- and β-amino acids. [2] [1] The moderate aqueous solubility of this compound compared to sodium periodate can be advantageous in certain applications where controlled release of the oxidant is desired, potentially improving reaction selectivity and reducing overoxidation side reactions.
In biochemical contexts, this compound exhibits biological activity that enables modification of biomolecules, particularly in carbohydrate chemistry where it selectively oxidizes vicinal diols in sugars to create reactive aldehyde functionalities for subsequent conjugation or immobilization. [1] This application has been exploited for polysaccharide modification to enhance properties or functionalities, and the compound also demonstrates antimicrobial properties attributable to its potent oxidizing action on microbial biomolecules. [1]
Recent investigations have explored this compound as a high-energy cathode material in advanced battery systems, capitalizing on the multi-electron transfer capabilities of iodine redox chemistry. Research has demonstrated that periodate-zinc batteries utilizing this compound cathodes can exhibit a specific capacity of 460 mAh g⁻¹ and a cell voltage of 1.4 V when combined with a zinc anode. [4] These performance characteristics stem from the rich redox chemistry of iodine, which theoretically can achieve up to twelve-electron transfer per iodine atom in the conversion between iodide and iodate under appropriate conditions. [5]
The development of rechargeable iodine batteries based on periodate chemistry represents an emerging frontier in energy storage research. Recent advances have demonstrated that introducing bromide ions into the electrolyte establishes a redox pathway—termed the bromide-iodate loop—that solves kinetic obstacles for both charge and discharge processes in twelve-electron conversion iodine cathodes. [5] This system delivers a remarkable specific capacity of 1200 mAh g⁻¹ with good reversibility, corresponding to a high energy density of 1357 Wh kg⁻¹ based on the iodine mass. [5] this compound exhibits advantages over magnesium periodate in these applications due to its lower aqueous solubility and higher stability, making it more suitable for electrode formulation in aqueous battery systems. [4]
Table 4: Performance of Periodate Compounds in Battery Applications
| Parameter | This compound | Magnesium Periodate | Traditional Iodine Battery |
|---|---|---|---|
| Specific Capacity | 460 mAh g⁻¹ | Lower performance | 211 mAh g⁻¹ (I⁻/I₂ couple) |
| Cell Voltage | 1.4 V (with Zn anode) | Similar voltage | 0.54 V (I⁻/I₂ couple) |
| Stability | High | Lower stability | Moderate |
| Solubility | Low aqueous solubility | Higher solubility | Variable |
| Electron Transfer | Up to 12 electrons theoretical | Similar theoretical value | 2 electrons (conventional) |
The electrochemical synthesis of this compound using boron-doped diamond anodes represents a significant advancement in the production of this valuable oxidizing agent, particularly for pharmaceutical applications where purity is paramount. This method eliminates the contamination issues associated with traditional lead dioxide anodes while offering excellent selectivity and efficiency under optimized conditions. The protocol detailed in this application note provides researchers with a reproducible method for preparing high-purity this compound, with comprehensive characterization protocols to verify product quality and identity.
As research continues to explore the potential of periodate chemistry in energy storage and advanced organic synthesis, the development of efficient and environmentally friendly synthesis methods becomes increasingly important. The electrochemical approach outlined herein aligns with the principles of green chemistry by reducing hazardous waste, eliminating toxic heavy metals, and improving energy efficiency compared to traditional routes. With its established applications in organic synthesis and emerging potential in battery technology, this compound continues to represent a versatile compound of significant interest to researchers across multiple disciplines.
The most relevant method identified involves crystallizing this compound directly from an acidic aqueous solution. This technique uses pH and temperature control to manage solubility and drive crystal formation [1].
The general workflow for this crystallization process can be summarized as follows:
The table below summarizes the critical parameters for the crystallization process as described in the literature [1].
| Parameter | Specification / Control | Purpose / Rationale |
|---|---|---|
| pH Range | 2 - 4 | Minimizes hydrolysis of periodate (IO₄⁻) to iodate (IO₃⁻). |
| Temperature | 50-60°C (evaporation); 10°C (crystallization) | Higher temperature for efficient water removal; lower temperature to maximize yield. |
| Supersaturation | Achieved by evaporating water under reduced pressure. | Drives the solution to a metastable zone where crystallization can initiate. |
| Seeding | Introduction of pre-formed this compound seed crystals. | Controls polymorph formation and promotes uniform crystal size distribution. |
| Aging Time | 4 - 6 hours | Allows for optimal crystal growth and size development. |
It's important to note that crystallization is typically a final purification step following a synthesis reaction. The search results also describe a conventional precipitation method to first produce crude this compound [1].
The rise of antimicrobial resistance necessitates the development of novel antibacterial strategies. Among these, chemodynamic therapy (CDT) has emerged as a promising approach that utilizes metal ions to catalyze the generation of reactive oxygen species (ROS) for sterilization [1]. While calcium periodate is not directly studied, calcium peroxide (CaO₂) represents a well-researched calcium-based peroxide compound with established and potent antimicrobial properties. Its activity stems from its capacity to generate hydrogen peroxide (H₂O₂) and oxygen (O₂) in aqueous environments, which can be further catalyzed to produce highly toxic hydroxyl radicals (•OH), leading to oxidative damage in bacterial cells [2] [3] [1]. These application notes summarize the mechanisms, quantitative efficacy, and detailed experimental protocols for using calcium peroxide nanoparticles as an antimicrobial agent, which may provide a foundational model for research on related compounds like this compound.
The antimicrobial action of calcium peroxide is multifaceted, primarily revolving around the sustained release of reactive oxygen species. The following diagram illustrates the core mechanism and one enhanced strategy.
Diagram 1: Antimicrobial Mechanism of Calcium Peroxide. The core pathway shows the self-sustained release of reactive oxygen species. An enhanced strategy (dashed lines) involves silver nanoparticles (AgNPs) to catalyze hydroxyl radical production.
The mechanistic pathway involves:
The tables below summarize key quantitative findings from recent studies on calcium peroxide nanoparticles.
Table 1: Efficacy of Calcium Peroxide Nanoparticles (CaO₂ NP) Against Planktonic Bacteria and Biofilms
| Bacterial Strain / Biofilm Model | Treatment Condition | Key Outcome | Reference |
|---|---|---|---|
| P. aeruginosa PAO1 (in vitro biofilm) | CaO₂ NP + Tobramycin | ~2 log greater biofilm eradication vs. Tobramycin alone [2] | [2] |
| Human oral biofilm (in situ) | CaO₂ NP alone | Increased fraction of dead bacteria from 44% (control) to 57% [2] | [2] |
| Human oral biofilm (in situ) | CaO₂ NP + Tobramycin | Fraction of dead bacteria further increased to 69% [2] | [2] |
| Not Specified (CDT platform) | CaO₂@SiO₂/AgNPs in hydrogel | Sustained release of H₂O₂ over >60 h; showed "excellent antibacterial activity" [1] | [1] |
Table 2: Physicochemical and Formulation Properties of Calcium Peroxide Nano-Systems
| Formulation Type | Key Components | Primary Function | Key Property / Outcome | Reference |
|---|---|---|---|---|
| Nanoparticles | CaO₂ core, SiO₂ shell, AgNPs | Enhanced CDT & self-sterilization | Core-shell structure for controlled H₂O₂ release; Ag for catalysis & intrinsic activity [1] | [1] |
| Injectable Hydrogel | Gelatin, Oxidized Dextran, CaO₂, Penicillin | Localized drug delivery for periodontitis | Minimal swelling; continuous O₂ release for >7 days; enhanced osteogenesis [3] | [3] |
| Antibacterial Hydrogel | Carboxymethyl Chitosan, Oxidized Dextran, CaO₂@SiO₂/AgNPs | Smart wound dressing | pH-responsive degradation; synergistic Ag⁺/•OH action [1] | [1] |
This protocol is adapted from the nanoprecipitation method used in recent research [2].
Principle: Calcium peroxide nanoparticles are synthesized by reacting a calcium salt with hydrogen peroxide under alkaline conditions, using polyethylene glycol (PEG) as a stabilizer to control particle growth and prevent aggregation.
Materials:
Equipment:
Procedure:
This protocol outlines the creation of an injectable, oxygen-releasing hydrogel for localized antimicrobial delivery, based on a study for periodontitis treatment [3].
Principle: A hydrogel matrix is formed by crosslinking gelatin with oxidized dextran (ODextran). This network can be loaded with calcium peroxide and antibiotics to create an injectable system that provides sustained release and modulates the local microenvironment.
Materials:
Equipment:
Procedure:
Synthesis of Oxidized Dextran (ODextran):
Preparation of Hydrogel Precursor Solutions:
Hydrogel Formation:
Characterization:
This protocol describes standard methods for evaluating the efficacy of CaO₂ formulations against biofilms, both in vitro and ex vivo/in situ [2].
Principle: The viability of bacteria within a biofilm is quantified after treatment using fluorescent live/dead staining, which allows for visualization and quantification of the bactericidal effect.
Materials:
Equipment:
Procedure:
Biofilm Formation:
Treatment:
Viability Staining and Imaging:
Data Analysis:
The following workflow summarizes the key experimental procedures:
Diagram 2: Experimental Workflow for CaO₂ Antimicrobial Evaluation. The process begins with material synthesis and characterization, followed by a standardized biological assessment of efficacy against biofilms.
Calcium peroxide nanoparticles represent a powerful and versatile platform for developing antimicrobial strategies. Their mechanism of action, based on the sustained and often microenvironment-responsive release of reactive oxygen species and oxygen, effectively targets bacterial cells and potentiates antibiotics. The provided protocols for synthesis, formulation into hydrogels, and antimicrobial testing offer a robust framework for researchers to explore and develop this technology further. While this compound remains uncharacterized in this context, the established principles for calcium peroxide's activity and application provide a strong scientific foundation for investigating related metal peroxide compounds.
Based on research into analogous systems, you can control particle size distribution by manipulating several critical synthesis parameters. The table below summarizes these factors and their typical effects.
| Factor | Mechanism of Action | Expected Effect on Particle Size/Distribution |
|---|---|---|
Solution Stoichiometry (r = {Ca²⁺}:{IO₄⁻}) [1] |
Impacts nucleation kinetics & growth; non-stoichiometric ratios can slow particle growth. | Asymmetrical effect; deviations from r=1 often result in smaller primary particles and longer growth times. |
| Supersaturation Level (Ω) [1] | Higher supersaturation drives faster nucleation. | High Ω favors a large number of nuclei, leading to a larger population of smaller particles. |
| Additives & Modifiers [2] [3] | Adsorb to particle surfaces, inhibiting growth or altering crystallization pathways. | Can promote uniform nanospheres, prevent agglomeration, and stabilize amorphous phases. Concentration-dependent effects. |
| Mixing & Agitation [1] | Controls uniformity of reactant concentration and shear forces on particles. | Vigorous, uniform mixing prevents localized high supersaturation, reducing agglomeration and leading to a narrower size distribution. |
| Reaction Temperature | Affects reaction kinetics, nucleation rate, and solubility. | Higher temperatures typically increase growth rates and can promote crystallization, potentially leading to larger particles. |
Here are solutions to frequently encountered problems when synthesizing particles with a specific size distribution.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Broad Particle Size Distribution | Inefficient mixing leading to localized concentration gradients [1]. | Optimize mixing speed and method; use magnetic stirring or overhead stirring for consistency. |
| Uncontrolled, rapid nucleation. | Introduce reactants gradually or use a semi-batch process instead of a single addition. | |
| Batch-to-Batch Variability | Trace impurities (e.g., silicate) affecting nucleation [2]. | Use high-purity reagents and solvents; clean glassware meticulously. |
| Slight variations in temperature, pH, or addition rate. | Strictly control and document all reaction parameters (T, pH, stirring rate). | |
| Unexpected Agglomeration | Lack of a dispersing agent. | Introduce a suitable modifier (e.g., citrate, EDTA) to stabilize particles and prevent agglomeration [3]. |
| High ionic strength compressing the electrical double layer. | Adjust ionic strength if possible; use modifiers that provide steric hindrance. | |
| Failure to Achieve Target Size | Incorrect supersaturation level. | Systematically adjust concentration or temperature to modify the nucleation rate [1]. |
Solution stoichiometry (r) not optimal for target size [1]. |
Experiment with a wide range of {Ca²⁺}:{IO₄⁻} ratios, not just 1:1. |
The following diagram outlines a systematic, iterative workflow for developing and optimizing your synthesis protocol, based on established practices for similar materials.
Accurate measurement is essential for troubleshooting. Laser diffraction is a widely used method for determining particle size distribution [4] [5].
While direct protocols are unavailable, you can develop effective experimental strategies by focusing on the core principle that periodate hydrolysis is influenced by solution pH and temperature.
The following workflow outlines a systematic approach to troubleshoot and prevent this hydrolysis.
Here is a practical guide structured in a Q&A format for your technical support center.
This compound (Ca(IO₄)₂) can hydrolyze in water to form calcium iodate (Ca(IO₃)₂) and oxygen. This reaction is highly dependent on the pH and temperature of the solution. The hydrolysis is favored in acidic and neutral conditions, while a basic environment (high pH) significantly slows down the reaction kinetics.
To stabilize your this compound solution, control these key parameters:
| Parameter | Recommended Condition | Rationale & Practical Tip |
|---|---|---|
| pH | Maintain a basic pH (e.g., > 10). | A high concentration of hydroxide ions pushes the equilibrium away from hydrolysis products. Monitor pH regularly and use buffers like sodium carbonate/bicarbonate or a dilute NaOH solution. |
| Temperature | Store at low temperatures (e.g., 2-8°C). | Lowering the temperature reduces the reaction rate, thereby slowing any potential hydrolysis. Avoid leaving solutions at room temperature for extended periods. |
| Concentration | Prepare solutions at a lower concentration. | While not a direct prevention, more dilute solutions may slow reaction kinetics and make the system less prone to precipitation, easing analysis. |
| Storage Time | Prepare solutions fresh as needed. | For critical experiments, avoid storing stock solutions for long periods, even under controlled conditions. |
You need an analytical method to quantify both periodate (IO₄⁻) and iodate (IO₃⁻) ions to confirm that your stabilization strategies are working.
Recommended Method: Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC)
The table below summarizes common causes of unwanted precipitation and their solutions, adapted from general calcium precipitation principles [1] [2].
| Cause of Precipitation | Underlying Issue | Recommended Solution |
|---|---|---|
| Temperature Fluctuations | Protein denaturation or salt crystallization due to extreme or repeated temperature shifts [1]. | Follow recommended storage/handling guidelines; avoid repeated freeze-thaw cycles [1] [2]. |
| Concentration Changes (Evaporation) | Increased concentration of salts and components leads to crystal formation, particularly at the medium surface [1]. | Ensure culture vessels are sealed properly; monitor and maintain humidity in incubators [2]. |
| Improper Component Mixing | Formation of insoluble molecules (e.g., CaSO₄) when calcium salts react with other components like MgSO₄ [1]. | Dissolve calcium chloride (CaCl₂) separately in deionized water before adding other components [1] [2]. |
| pH Instability | High pH (generally >8) promotes formation of insoluble carbonate and hydroxide precipitates with calcium ions [2]. | Use buffering agents to maintain pH and osmotic pressure stability [1] [2]. |
The following diagram outlines a systematic workflow for diagnosing and addressing precipitation issues in your experiments.
Workflow for diagnosing precipitation issues
Based on the search results, here are detailed methodologies for handling precipitation-prone solutions:
Protocol for Preparing Calcium-Containing Solutions [1] [2]:
Protocol for Aeration Softening (for Carbonate Removal) [3]:
How can I distinguish between precipitation and biological contamination? Biological contamination (bacteria, yeast, fungi) often makes the culture medium turbid and can be observed under a microscope as moving particles or distinct structures like hyphae. Precipitation, in contrast, often appears as static crystals or amorphous material under the microscope, and the medium might remain clear aside from these particles [2].
Why is the order of mixing components so critical? Adding concentrated calcium salts directly into a solution containing phosphates or sulfates can cause immediate formation of insoluble compounds (like calcium phosphate or calcium sulfate) at the point of contact. Pre-dilution and slow addition ensures thorough mixing and prevents localized super-saturation that drives precipitation [1].
My precipitate is colored. What does this mean? Colored precipitates often indicate the formation of metal complexes. For instance, copper salts can form blue hydroxide precipitates, while iron can form red-brown hydroxide precipitates [2]. Refer to the metal precipitate color chart in the search results for more specific identifications [2].
| Problem Area | Specific Issue | Recommended Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Electrode Material | Use of toxic PbO₂ anodes or low-performance alternatives [1]. | Switch to Boron-Doped Diamond (BDD) anodes [2] [3] [1]. | Outcome: Metal-free, non-toxic, highly durable anode. Prevents product contamination and lowers purification costs [2] [1]. |
| Reaction Conditions | Low current efficiency and iodine precipitation [1]. | Use highly alkaline conditions (e.g., 3-4 M NaOH) and optimize iodide/OH⁻ ratio (~1:10) [1]. | Parameters: NaOH (3-4 M), NaI (0.33 M), High current density (e.g., 312 mA cm⁻²) [3] [1]. Outcome: High current efficiency (~84-90%) and prevents I₂ precipitation [3] [1]. |
| Process Setup | Poor scalability and low space-time yield in batch systems [1]. | Implement a divided flow electrolysis cell [3] [1]. | Setup: BDD anode, Nafion membrane, stainless steel cathode, alkaline anolyte/catholyte [3]. Outcome: Enhanced mass/energy transfer, easier scaling, yields >90% [3] [1]. |
| Organic Contaminants | Organic impurities from previous runs hampering synthesis [3]. | No action required. The process is self-cleaning; organics are mineralized during electrolysis [3]. | Mechanism: Hydroxyl radicals from BDD anode degrade organic impurities to CO₂ and H₂O ("cold combustion") [3]. |
The following methodology, adapted from recent studies, details the setup for an efficient and robust sodium periodate synthesis. You can adapt this foundation for calcium salt experiments [3].
1. Electrolyzer Assembly
2. Preparation of Electrolytes
3. Electrolysis Execution
The workflow for this optimized setup can be visualized as follows:
The search results exclusively detail the synthesis of sodium periodate. The principles of using BDD anodes, alkaline conditions, and flow chemistry are directly applicable. However, you will need to experimentally adapt these protocols, particularly regarding the solubility of calcium iodide and this compound in alkaline media, and the optimal calcium hydroxide concentration.
The table below summarizes the fundamental identifying information and hazardous properties of calcium periodate as reported by chemical suppliers.
| Property | Description |
|---|---|
| Common Formula | Ca₃(H₂IO₆)₂•4H₂O (Tetrahydrate form) [1] [2] |
| CAS Registry Number | 77353-51-6 [3] [2] |
| Appearance | White crystals or powder [1] |
| Hazard Pictograms | Oxidizer, Irritant [1] |
| Signal Word | Danger [1] |
| Hazard Statements | H272: May intensify fire; oxidizer [1] [4]. H315-H319: Causes skin and serious eye irritation [1]. H335: May cause respiratory irritation [1]. |
| Precautionary Statements | P220: Keep away from heat/sparks/open flames/hot surfaces [1]. P261: Avoid breathing dust/fume [1]. P280: Wear protective gloves/protective clothing/eye protection [1]. |
Adhering to proper storage conditions is critical for maintaining the stability and safe handling of this compound.
The following guide addresses potential problems you might encounter when working with this compound.
| Issue | Possible Cause | Solution |
|---|---|---|
| Unexpected reaction vigor / decomposition | Contact with organic or combustible materials; excessive heat [1] [4]. | Immediately isolate from contaminants. Ensure storage area is cool and free of incompatible substances. |
| Low oxidation yield | Material decomposition due to improper storage; use of old or degraded stock. | Test oxidizing strength on a small scale. Source new material and ensure fresh, proper storage. |
| Irritation (skin, eyes, respiratory) | Exposure to dust or powder without adequate PPE [1]. | Use in a fume hood, wear appropriate gloves, goggles, and a lab coat. Rinse exposed area thoroughly with water if contact occurs [1]. |
While direct protocols for using this compound in drug development are not available in the search results, here is relevant information for experimental planning.
The diagram below outlines the logical workflow for the safe storage and handling of this compound in a laboratory setting.
What is the UN number for shipping this compound? It is classified as UN1479, "Oxidizing solid, n.o.s.", under Hazard Class 5.1 [1] [4].
Where can I find the full Safety Data Sheet (SDS)? A Safety Data Sheet for this compound (CAS #77353-51-6) can be sourced from chemical suppliers like GFS Chemicals [3].
Is this compound soluble in organic solvents? The search results only specify its solubility in water. Consult specific chemical literature or conduct small-scale solubility tests for information on organic solvents.
Your goal is to separate sodium chloride (NaCl) from calcium periodate (Ca(IO₄)₂). The strategy hinges on their differing solubilities in water.
Based on these principles, the following workflow outlines a logical, step-by-step approach for your experiment. The core idea is to exploit the low solubility of this compound and use a phosphate-based wash to remove residual calcium chloride, a potential co-product.
When implementing the workflow above, pay close attention to the following parameters to optimize your results.
| Experimental Parameter | Consideration & Rationale |
|---|---|
| Liquid-to-Solid Ratio | A ratio of 3:1 is often optimal for efficient washing and minimal product loss [3]. |
| Temperature | Using cold water can further suppress the solubility of the target compound (Ca(IO₄)₂), improving yield. |
| Mixing Time | Allow 25-30 minutes of continuous stirring for the phosphate reaction to ensure complete precipitation of calcium impurities [2] [3]. |
| Stoichiometry | Calculate the exact amount of sodium phosphate needed based on the molar quantity of calcium ions to be removed for an efficient reaction [2]. |
Here are some potential issues and suggested solutions presented in an FAQ format.
FAQ: I notice a low yield of final product. What could be the cause?
FAQ: My final product still contains salts. How can I improve purity?
FAQ: What are the critical safety points for this procedure?
Q1: Why is the solubility of calcium periodate difficult to measure accurately? The solubility is highly dependent on experimental conditions like temperature, pH, and ionic strength. Furthermore, periodate ions can participate in redox reactions or form different polynuclear species in solution, which can complicate the measurement and lead to inconsistent results [1].
Q2: How does the common ion effect influence this compound solubility? The addition of a soluble salt like calcium chloride introduces more Ca²⁺ ions into the solution. According to Le Chatelier's principle, this shifts the dissolution equilibrium of this compound towards the solid phase, thereby decreasing its solubility. This is known as the common ion effect [1].
Q3: What is the general method for determining the solubility product constant (Ksp) of a salt like this compound? You can determine the Ksp by first measuring the concentration of the anion in a saturated solution. A common method involves titration. For iodate, this is done by reacting it with iodide to produce iodine, which is then titrated with sodium thiosulfate. While the stoichiometry for periodate may differ, the general analytical approach is similar [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low measured solubility | Common ion effect from other calcium salts in solution | Ensure high-purity water and reagents; account for all ions in solution [1]. |
| Inconsistent Ksp values | Variations in temperature during experiment | Use a temperature-controlled water bath for all solubility experiments and solutions. |
| Unusual color changes during analysis | Redox reactions involving the periodate ion | Use an inert atmosphere (e.g., nitrogen) and ensure reagents are free of reducing agents. |
| Precipitation in unexpected conditions | Formation of polynuclear periodate species or changes in pH | Systematically study and control the pH of all solutions [1]. |
This protocol is adapted from established methods for calcium iodate [1].
1. Objective To determine the solubility product constant (Ksp) of this compound by measuring the periodate ion concentration in a saturated aqueous solution.
2. Materials and Equipment
3. Step-by-Step Procedure
4. Data Analysis and Ksp Calculation
[IO₄⁻], in the saturated solution.Ca(IO₄)₂(s) ⇌ Ca²⁺(aq) + 2IO₄⁻(aq)), the concentration of calcium ions [Ca²⁺] is [IO₄⁻] / 2.Ksp = [Ca²⁺][IO₄⁻]².The diagram below outlines the logical sequence for a solubility challenge investigation, from problem identification to data interpretation.
This diagram visualizes the key factors and processes involved in the chemical equilibrium of this compound dissolution, which is central to understanding its solubility behavior.
A slow reaction rate is a common challenge. The table below summarizes potential causes and solutions.
| Potential Cause | Evidence | Recommended Solution |
|---|---|---|
| Sub-optimal Temperature | Reaction rate increases noticeably with temperature. | Thermal activation: Increase temperature. The activation energy for tetracycline degradation was ~46.2 kJ/mol; a higher temperature significantly accelerates the reaction [1]. |
| Insufficient Periodate | Low conversion/yield over time. | Increase the molar ratio of periodate to your target molecule. Optimize the ratio via design of experiments (DOE) [2]. |
| Unfavorable pH | Rate is pH-dependent, often with an optimum. | Systematically test pH levels. For cellulose oxidation, a slightly acidic pH (4.0-5.5) is often used [3]. |
| Poor Reactant Contact | Issue is pronounced in heterogeneous systems (e.g., solid cellulose in solution). | Mechanical pretreatment: Refine/mercérise cellulose to increase amorphous regions and surface area [3]. Chemical activation: Add inert salts (e.g., Na₂SO₄, NaCl) to enhance periodate interaction with the substrate [3]. |
This issue often involves the balance between the main reaction and degradation pathways.
| Potential Cause | Evidence | Recommended Solution |
|---|---|---|
| Competitive Side Reactions | Formation of byproducts or over-oxidation. | Radical Scavengers: Add isopropanol to quench radical-based side reactions and improve selectivity for dialdehyde cellulose [2]. |
| Excessive Temperature | High degradation of target product. | While heating accelerates the main reaction, it can accelerate degradation more. Model the kinetics to find a balance. The degradation rate constant (k₃) for dialdehyde cellulose increases significantly with temperature [2]. |
| Long Reaction Time | Yield peaks then decreases. | Determine the optimal reaction time. Prolonged exposure can lead to the degradation of the desired product (e.g., DAC) once the main reaction is complete [2]. |
Q1: What are the primary methods to activate periodate and enhance its oxidative power? Periodate can be activated through several methods to generate reactive species for degradation or facilitate specific oxidation:
Q2: How can I quantitatively track the reaction progress and model its kinetics? The periodate oxidation of vicinal diols (like in cellulose) is often modeled as a series of pseudo-first-order reactions [2]. Experimental Protocol:
Q3: Why is my periodate oxidation non-selective, and how can I improve it? Non-selectivity often arises from radical-driven pathways instead of the desired selective pathway. To improve selectivity:
For a clear overview, the following diagram illustrates the key stages of a periodate kinetics experiment, from setup to data modeling.
To systematically optimize your reaction parameters (like temperature and periodate concentration), a Design of Experiments (DOE) approach is highly effective rather than changing one parameter at a time.
I hope this technical support center provides a solid foundation for your experimental work. The principles outlined here for sodium periodate are an excellent starting point for developing optimized conditions for calcium periodate.
| Controlling Factor | Effect on Polymorph Formation | Supporting Experimental Data |
|---|---|---|
| Temperature | Determines the stable polymorph; low temperatures favor metastable forms, high temperatures favor stable forms. Aragonite forms at high temps (≥80°C) and converts to calcite above 90°C [1]. | Calcite & vaterite form <50°C; aragonite appears 50-85°C (96% yield at 80°C); at >90°C, aragonite transforms to calcite [1]. |
| Solution pH | Alters supersaturation and ion activity, directing polymorph nucleation [1]. | Vaterite primarily forms at pH 7-10 (83% yield at pH 8.4); calcite predominates at pH <7 and >10 (98% yield at pH 12) [1]. |
| Ion Ratio ([Ca²⁺]:[CO₃²⁻]) | Impacts nucleation kinetics and polymorph selectivity via non-stoichiometric ion concentrations [1]. | A higher [Ca²⁺]:[CO₃²⁻] ratio favors the formation of calcite [1]. |
| Additives & Impurities | Surface chemistry and molecular structure of additives can selectively inhibit or promote specific polymorphs by binding to crystal surfaces [2] [3]. | Designed proteins with carboxylate arrays direct nucleate nano-calcite, bypassing vaterite [2]. Phosphates suppress calcium oxalate nucleation and irreversibly inhibit crystal growth [3]. |
| Solvent Environment | Solvent-mediated phase transformations (SMPTs) can occur; protic vs. aprotic solvents influence conformational preferences and hydrogen bonding, leading to stable vs. metastable forms [4]. | For Tegoprazan, methanol (protic) directly formed stable Polymorph A, while acetone (aprotic) led to metastable Polymorph B [4]. |
| Stirring / Mixing | Physical agitation affects transformation pathways; stirring can promote transformation to more stable phases [5]. | In ACC transformation, stirring promoted direct transformation to calcite, while quiescent conditions favored metastable intermediates like monohydrocalcite [5]. |
To systematically diagnose and resolve polymorph formation issues, you can follow the logic of the troubleshooting workflow below. It maps the relationship between a observed problem, its potential causes, and the corresponding investigative experiments.
To investigate the factors outlined above, here are detailed methodologies adapted from the literature.
This protocol is adapted from a comprehensive study on calcium carbonate polymorphs [1].
This protocol is inspired by studies using designed biomolecules and phosphates to control crystallization [2] [3].
The fundamental principle governing polymorph formation is Ostwald's Rule of Stages, which states that a system undergoing crystallization will often first form the most soluble (least stable) polymorph, which may then transform to more stable forms [5] [6]. The factors discussed above influence the kinetics of nucleation, growth, and transformation at every stage of this process.
While specific data on calcium periodate is not available, the strategies outlined here—systematic variation of solution conditions, controlled nucleation, and additive screening—provide a robust framework for troubleshooting its crystallization.
The U.S. Code of Federal Regulations provides a key specification for the food additive grade of calcium periodate, which is a crucial reference point for any purity analysis [1].
| Parameter | Specification |
|---|---|
| Chemical Identity | Penta calcium orthoperiodate |
| Minimum Assay | Not less than 60% by weight |
| Iodine (I) Content | 28% to 31% by weight |
For determining elemental impurities like Al, Cd, and Fe in a calcium-rich matrix such as this compound, a validated method using Inductively Coupled Plasma Optical Emission Spectrometry (ICP OES) is highly recommended. The sample preparation is a critical step [2].
The diagram below outlines the sample preparation and analysis workflow:
Procedure Details [2]:
For other aspects of quality control, you may consider the following methods:
| Application | Technique | Key Point |
|---|---|---|
| Rapid Screening of Ca | Colorimetric Paper-Based Analytical Device (PAD) | Uses Eriochrome Black T (EBT) in alkaline media; suitable for hydrophilic liquids [3]. |
| General Quality Control | ICP OES Sample Digestion | Avoids hazardous acids (e.g., HF, HClO₄); aligns with Green Chemistry principles [2]. |
What is the most critical parameter to check for this compound identity and purity? The iodine content is a definitive parameter. According to regulatory standards, it should fall within 28% to 31% by weight [1]. This can be determined by digesting the sample and measuring iodine content via ICP OES or titration.
My this compound is intended for pharmaceutical use. What else should I consider? For pharmaceutical applications, you must also control for elemental impurities as per ICH Q3D guidelines. The ICP OES method described above is perfectly suited for this, as it can accurately detect and quantify critical elements like Cadmium (Cd) at very low levels (LOD of 0.08 ng g⁻¹) [2].
Are there any known stability issues or side reactions during analysis? While specific data for this compound is limited, one study on periodate oxidation in general warns that a common lab practice—quenching excess periodate with glycol—can be a "bad idea" as it may lead to undesired side reactions and complicate analysis [4]. It's best to avoid this step or rigorously validate it for your specific system.
| Problem | Potential Cause | Suggested Investigation |
|---|---|---|
| Low iodine content | Product does not meet specification, decomposition, or incorrect synthesis. | Verify identity as penta calcium orthoperiodate. Check digestion efficiency [1]. |
| High elemental impurities | Contaminated raw materials or process equipment. | Use the validated ICP OES method to profile impurities and identify the source [2]. |
| Inconsistent results | Inefficient or incomplete sample digestion. | Switch to the recommended closed-vessel microwave digestion with Lefort aqua regia [2]. |
Iodometric titration is an indirect method where an oxidizing agent (like periodate) oxidizes iodide (I⁻) to iodine (I₂), and the liberated iodine is then titrated with a standard thiosulfate (S₂O₃²⁻) solution [1].
The general principle for analyzing an oxidizing agent like periodate can be represented by the workflow below. You can adapt the specific sample preparation and calculation for calcium periodate.
For any quantitative analytical method, including your this compound assay, you must validate it to ensure the results are reliable. The table below outlines the key parameters to evaluate [2].
| Validation Parameter | Description & Purpose | Recommended Approach (for Titration) |
|---|---|---|
| Accuracy | Closeness of results to the true value. Assesses method bias [2]. | Determine recovery percentage at 80%, 100%, and 120% of the target concentration. Recovery of 98-102% is typically excellent [3] [2]. |
| Precision | Agreement among individual test results. Evaluates random error [2]. | Repeatability: Analyze 6-9 homogeneous samples in one day [2]. Report Standard Deviation (SD) and Relative Standard Deviation (RSD); RSD < 2% is often acceptable [3]. Intermediate Precision: Repeat the analysis on different days, with different analysts or equipment [2]. | | Linearity | Ability to obtain results directly proportional to analyte concentration [2]. | Titrate at least five different sample sizes across a range (e.g., 80-120% of target). Plot titrant volume vs. sample amount; a high R² value (e.g., >0.999) indicates good linearity [2]. | | Specificity | Ability to measure the analyte accurately in the presence of other components [2]. | Demonstrate that impurities or excipients do not shift the equivalence point or that their influence can be separately identified in the titration curve [2]. |
While direct experimental data for this compound is unavailable, published comparisons for other substances like ceftazidime and salt iodine show a general pattern. Titrimetric methods often provide a strong balance of performance, cost, and simplicity.
| Method | Key Features | Typical Performance vs. Reference Methods |
|---|---|---|
| Titrimetry (e.g., Iodometric) | Simple, cost-effective, rapid, uses inexpensive equipment [3]. | Excellent agreement with reference methods (e.g., HPLC) [3]. High correlation (R² > 0.97) with other techniques like colorimetry for salt iodine [4] [5]. |
| High-Performance Liquid Chromatography (HPLC) | High separation power, specific, can analyze complex mixtures [3]. | Considered a reference method. Titrimetric results often show no significant difference from HPLC data [3]. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive and selective for elemental analysis, very low detection limits [6]. | Used as a primary method. Simpler calibration curve methods can show strong correlation (R² > 0.998) with ICP-MS for iodine analysis [6]. |
| Colorimetry | User-friendly, rapid, suitable for field testing, often in a kit form [4] [5]. | Provides a reliable quantitative measurement with high agreement to iodometric titration results, though may have slightly higher imprecision [4] [5]. |
Here is a detailed protocol, adapted from a general iodometric titration, which you can refine for this compound [1]:
Reagents:
Procedure:
Calculation:
% Analyte = [(A - B) × N × M_eq] / [Sample weight (g) × 10]
Where:A = Volume of thiosulfate used for the sample (mL)B = Volume of thiosulfate used for the blank (mL)N = Normality of the thiosulfate solutionM_eq = Milliequivalent weight of this compoundTo develop your comparison guide for this compound, I suggest the following path forward:
To proceed with your research, you might consider the following pathways:
Based on the search results for similar calcium compounds, here is a generalized experimental workflow you could follow to characterize calcium periodate. This diagram outlines the key steps from sample preparation to final analysis.
The table below provides more detailed information on the methodology for each key step, based on established practices from the search results [3] [1] [2].
| Step | Key Experimental Parameters & Methodology |
|---|---|
| Sample Preparation | Grind sample to a fine powder (typically <45 microns). Press powder flat into a sample holder to ensure a uniform surface for analysis [1] [2]. |
| Data Collection | Use a Cu-Kα X-ray source. Set voltage/current to 40 kV / 40 mA. Scan a 2θ range from 10° to 90° at a slow scan rate (e.g., 1.2° per minute) for good resolution [1] [2]. |
| Phase Identification | Analyze the diffraction pattern using software. Compare peak positions and intensities with reference patterns in the ICDD PDF-2 database to identify crystalline phases [1] [2]. |
| Quantitative Analysis | Use the Rietveld refinement method to quantify the relative amounts of different crystalline phases. To determine amorphous content, mix the sample with a known amount of a crystalline standard (e.g., corundum, α-Al₂O₃) before analysis [3] [1]. |
| Activation Method | Typical Activators/ Conditions | Primary Reactive Species Generated | Key Characteristics | References |
|---|---|---|---|---|
| Metals & Metal-based Catalysts | Fe(II), Mn(II), zero-valent iron, metal-oxides | High-valent metals (e.g., Fe(IV)=O), IO3•, •OH | High efficiency; Fe(IV) is selective and less affected by water matrix. Potential for metal leaching. | [1] [2] |
| Ultrasound (US) | Ultrasonic irradiation (cavitation) | IO3•, •OH, O•− | Thermal decomposition and radical oxidation; enhances mass transfer. High energy consumption. | [1] [3] |
| Photoactivation (Light) | UV or Visible Light | IO3•, O•−, •OH | •OH forms from O•− protonation. Efficiency depends on light source and catalyst. | [1] [4] |
| Carbon Materials | Reduced graphene oxide, biochar | Non-radical pathways (e.g., 1O₂, electron transfer) | Metal-free activation; often involves surface-bound reactive complexes. | [1] [5] |
| Other Physical Methods | Microwave, Thermal, Electrochemical | IO3•, •OH, O•− (varies by method) | Microwave/thermal use energy input; electrochemical uses electron transfer. | [1] [4] [5] |
| Chemical Activation | H₂O₂, OH⁻ (alkaline conditions) | IO3•, O₂•−, 1O₂ | H₂O₂ can enhance radical yield; alkaline conditions favor 1O₂ formation. | [4] [5] |
Here are generalized experimental methodologies for some of the prominent activation techniques, as derived from the research literature.
This is a common homogeneous activation method for probing high-valent chemistry.
This method utilizes the physical effects of cavitation for activation.
This method explores metal-free, heterogeneous catalysis.
The efficiency of any periodate AOP is highly dependent on the operating conditions.
To help visualize how these different methods drive the degradation of pollutants, the following diagram illustrates the core pathways.
The table below summarizes the available data for potassium periodate. Note that the solubility of calcium periodate could not be found in the current search.
| Property | Potassium Periodate | This compound |
|---|---|---|
| Chemical Formula | KIO₄ [1] | Information Missing |
| Molar Mass | 230.00 g·mol⁻¹ [1] | Information Missing |
| Solubility in Water | 0.42 g/100 mL (at 20 °C) [1] | Information Missing |
| Solubility Notes | Low solubility; increases with temperature (0.17 g/100mL at 0°C to 7.87 g/100mL at 100°C) [1] | Information Missing |
| Form | White crystalline powder, available in metaperiodate form [1] | Information Missing |
Potassium periodate and periodates in general have important uses in chemical synthesis and material science. Here are some key areas with their experimental contexts.
Periodates are valued in organic synthesis for their oxidizing properties.
Periodate oxidation is a established method to modify and cross-link biomaterials.
A specific alkaline periodate oxidation process can be used to isolate cellulose nanocrystals (CNCs).
Given the lack of direct data for this compound, I suggest the following approaches to build a more complete guide:
The table below summarizes key performance metrics for several promising cathode materials, as reported in recent scientific literature.
| Material Class | Specific Material | Performance Metrics | Electrolyte | Key Findings/Mechanism |
|---|---|---|---|---|
| Polyanion-Based | Na0.5VPO4.8F0.7 (NVPF) [1] | ~87 mAh g⁻¹ at 25 mA g⁻¹; ~62 mAh g⁻¹ at 100 mA g⁻¹; 90% capacity retention after 500 cycles at ~3.2 V (vs. Ca/Ca²⁺) [1] | 1 M Ca(PF6)2 in EC/PC [1] | Robust open framework; minimal volume change (~1.4%); fast Ca²⁺ diffusion [1] |
| NASICON-Type | NaV2(PO4)3 [2] | High ionic conductivity; minimal volume change during cycling [2] | N/A (Computational Study) [2] | Open 3D framework provides large diffusion tunnels and interstitial vacancies for efficient Ca²⁺ mobility [2] |
| Organic Crystal | Pentacenetetrone (PT) [3] | 150.5 mAh g⁻¹ at 5 A g⁻¹; 86.1 mAh g⁻¹ at extremely high 100 A g⁻¹ (in aqueous cell) [3] | Aqueous CaCl2 [3] | Proton-assisted Ca²⁺ storage; weak π-π stacking allows flexible structure; 1D channels enable rapid diffusion [3] |
| Prussian Blue Analogues | MnFe(CN)6 [1] | Information missing (performance seldom exceeds 100 cycles) [1] | N/A | Large interstitial cavities allow 3D diffusion, but suffer from low bulk density and conductivity [2] |
For the materials listed above, here are some key experimental details that illustrate how performance is evaluated:
The following diagram outlines a general experimental workflow for evaluating new battery materials, integrating the methodologies found in the search results.
The absence of data on calcium periodate highlights a potential gap in the current research landscape. If you are interested in exploring this compound, your investigation could focus on:
| Method | Key Principle | Available Data & Potential Advantages | Relevant Context |
|---|---|---|---|
| Precipitation [1] [2] | Reaction of sodium periodate with a soluble calcium salt (e.g., CaCl₂). | Most cited method. Yields a hydrated compound with formula approximately CaOH(H₄IO₆)·5H₂O [1]. | Considered a straightforward procedure with high yields [2]. |
| Electrochemical Synthesis [2] | Anodic oxidation of iodate precursors (e.g., NaIO₃) in a calcium-containing electrolyte. | Reported as a sustainable route. Achieves >90% conversion in continuous flow reactors [2]. | Avoids use of chemical oxidants; enables continuous production [2]. |
| Chlorine-Mediated Oxidation [2] | Uses chlorine gas (Cl₂) to oxidize calcium iodate in alkaline conditions. | Industrial high-throughput method. | A cost-effective approach, though requires careful gas handling [2]. |
Here is a detailed methodology for the precipitation synthesis of this compound, which is the most frequently referenced approach in the literature [1] [2].
The following diagram outlines the decision-making workflow for selecting a synthesis method based on your goals.
While direct yield comparisons are unavailable, the literature provides context for why these methods are used.
| Activation Method | Catalyst / Activator | Target Pollutant(s) | Key Performance Data | Optimal Conditions / Experimental Notes | Primary Reactive Species Identified |
|---|
| Bioelectric Activation [1] | Electrogenic Bacteria (on Ti mesh or carbon cathode) | Carbamazepine (CBZ) and various micropollutants | 100% CBZ removal (20 min, pH 2) 100% CBZ removal (120 min, pH 6.4) 76% CBZ removal (30 min HRT, pH 8.5) | • PI dose: 1 mM • No external energy input • Pathway changes with pH (e.g., direct electron transfer at pH 2) | • IO₃• (under acidic conditions) • •O₂⁻ & ¹O₂ (under alkaline conditions) • •OH (with carbon cathode) | | Manganese-Modified Biochar (Mn@BC) [2] | Biochar from Phytolacca acinosa straw, modified with MnOx | Methylene Blue (MB) | 100% MB removal in ~15 minutes | • Wide pH adaptability (3.0 - 9.0) • High stability and reusability • Resists common anions | Free radicals and non-free radicals (specifics not listed in summary) | | Iodine-Doped Granular Activated Carbon (I-GAC) [3] | Granular Activated Carbon doped with I₃⁻ and I₅⁻ | Acid Orange 7 (AO7) | Superior degradation compared to unmodified GAC | • Effective at ambient temperature • Performance influenced by preparation conditions, pH, and anions | • IO₃• (dominant species) | | Photocatalytic (Carbon Nitride) [4] | Graphitic Carbon Nitride (g-C₃N₄) under Visible Light | Acid Orange 7 (AO7) | 92.3% AO7 removal in 60 minutes • Rate constant: 4.08 × 10⁻² min⁻¹ (51.3x faster than g-C₃N₄/PI in dark) | • Wide pH tolerance • Excellent removal in presence of various anions • Outperformed PMS, PDS, and H₂O₂ under same conditions | • •O₂⁻ (Superoxide anion) • ¹O₂ (Singlet oxygen) |
For researchers looking to replicate or build upon these methods, here is a detailed breakdown of the key experimental procedures.
To further aid understanding, the following diagrams illustrate the general workflows for two of the highlighted activation methods.
Bioelectric Activation Process
Photocatalytic Activation Process